molecular formula C9H8IN B13908782 2-(2-Iodo-3-methylphenyl)acetonitrile

2-(2-Iodo-3-methylphenyl)acetonitrile

Cat. No.: B13908782
M. Wt: 257.07 g/mol
InChI Key: JHCAXWDEQYLCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the phenyl ring is substituted with an iodine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-3-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodo-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2-(2-azido-3-methylphenyl)acetonitrile or 2-(2-mercapto-3-methylphenyl)acetonitrile.

    Oxidation: Formation of 2-(2-iodo-3-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-iodo-3-methylphenyl)ethylamine.

Scientific Research Applications

2-(2-Iodo-3-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-3-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. In biological applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

    2-Iodophenylacetonitrile: Similar structure but lacks the methyl group, which can influence its reactivity and applications.

    3-Iodo-2-methylphenylacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness: 2-(2-Iodo-3-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and a valuable intermediate in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

2-(2-iodo-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8IN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3

InChI Key

JHCAXWDEQYLCCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.